molecular formula C18H16O5 B1682863 Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Cat. No.: B1682863
M. Wt: 312.3 g/mol
InChI Key: WMKWHWVWSKDZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of T16A(inh)-C01 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

T16A(inh)-C01 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

T16A(inh)-C01 exerts its effects by inhibiting the activity of TMEM16A, a calcium-activated chloride channel. The compound binds to the channel and prevents the flow of chloride ions, thereby modulating various physiological processes. The inhibition of TMEM16A affects pathways involved in smooth muscle contraction, epithelial secretion, and sensory signal transduction . The molecular targets of T16A(inh)-C01 include the chloride channel itself and associated signaling pathways such as the ERK1/2 pathway .

Comparison with Similar Compounds

T16A(inh)-C01 is unique in its specificity for TMEM16A. Similar compounds include:

T16A(inh)-C01 stands out due to its high specificity and potency in inhibiting TMEM16A, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKWHWVWSKDZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Reactant of Route 2
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Reactant of Route 3
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Reactant of Route 4
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Reactant of Route 5
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Reactant of Route 6
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

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